molecular formula C46H68N2O18 B6593252 Fmoc-PEG12-NHS ester CAS No. 488085-18-3

Fmoc-PEG12-NHS ester

Cat. No.: B6593252
CAS No.: 488085-18-3
M. Wt: 937.0 g/mol
InChI Key: HQKUPHFWWTZASE-UHFFFAOYSA-N
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Description

Fmoc-PEG12-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an Fmoc-protected amine and an N-hydroxysuccinimide ester. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it a valuable tool in various biochemical applications .

Mechanism of Action

Target of Action

Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of target proteins .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it allows for the removal of specific proteins within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group to obtain a free amine for further conjugations requires basic conditions . Additionally, its solubility in aqueous media suggests that the compound’s action, efficacy, and stability could be influenced by the hydration state of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG12-NHS ester typically involves the reaction of Fmoc-protected polyethylene glycol with N-hydroxysuccinimide under basic conditions. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, Fmoc-PEG12-NHS ester is used as a linker in the synthesis of complex molecules, including PROTACs. It facilitates the conjugation of different ligands, enabling selective protein degradation .

Biology

In biological research, this compound is used for labeling proteins and peptides. The polyethylene glycol spacer enhances the solubility and stability of the conjugates, making them suitable for various biological assays .

Medicine

In medicine, this compound is used in drug delivery systems. The compound’s ability to form stable amide bonds with amine-containing drugs enhances their solubility and bioavailability .

Industry

In industrial applications, this compound is used in the production of bioconjugates and other functionalized materials. Its high reactivity and stability make it a valuable tool in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-PEG4-NHS ester
  • Fmoc-PEG8-NHS ester
  • Fmoc-PEG24-NHS ester

Uniqueness

Fmoc-PEG12-NHS ester is unique due to its longer polyethylene glycol spacer, which provides enhanced solubility and stability compared to shorter PEG linkers. This makes it particularly useful in applications requiring high solubility and stability .

Biological Activity

Fmoc-PEG12-NHS ester is a polyethylene glycol (PEG) derivative that features an Fmoc-protected amine and an N-hydroxysuccinimidyl (NHS) ester. This compound is notable for its application in bioconjugation, particularly in the labeling of primary amines in proteins and oligonucleotides. The hydrophilic nature of PEG enhances solubility in aqueous environments, making it a versatile tool in biochemical research and drug development.

  • Molecular Formula : C46H68N2O18
  • Molecular Weight : 937.1 g/mol
  • Purity : ≥ 95%
  • CAS Number : 2227246-92-4
  • Storage Conditions : -20°C

The NHS ester of Fmoc-PEG12 reacts with primary amines (-NH2) to form stable amide bonds, facilitating the conjugation of various biomolecules. The Fmoc group can be removed under basic conditions, yielding a free amine that can participate in further conjugation reactions. This dual functionality allows researchers to create complex biomolecular constructs.

Biological Applications

This compound has been utilized in several biological contexts:

  • Protein Labeling : It serves as an effective linker for attaching fluorescent dyes or other functional groups to proteins, enhancing their utility in imaging and detection assays.
  • Oligonucleotide Modification : The compound can modify amine-containing oligonucleotides, improving their stability and delivery characteristics.
  • Synthesis of PROTACs : this compound is employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells .

Table 1: Summary of Biological Activities

ApplicationDescriptionReference
Protein LabelingEnhances detection sensitivity in assays through fluorescent tagging
Oligonucleotide ModificationImproves stability and delivery of therapeutic oligonucleotides
PROTAC SynthesisFacilitates targeted protein degradation for therapeutic applications

Case Study 1: Protein Conjugation

A study demonstrated the use of this compound for labeling antibodies with fluorophores. The resulting conjugates exhibited enhanced fluorescence intensity, enabling more sensitive detection methods in immunoassays.

Case Study 2: Oligonucleotide Stability

Research indicated that oligonucleotides modified with Fmoc-PEG12 exhibited improved stability against nucleases. This modification significantly increased the half-life of the oligonucleotides in biological fluids, making them more effective as therapeutic agents.

Case Study 3: PROTAC Development

In a recent publication, this compound was highlighted as a crucial component in the development of PROTACs targeting specific oncogenic proteins. The PEG linker provided necessary flexibility and hydrophilicity, enhancing cellular uptake and efficacy .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKUPHFWWTZASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68N2O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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